Compound Description: PF-06747775 is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) that has shown efficacy in treating non-small cell lung cancer (NSCLC) driven by EGFR mutations []. This compound exhibits selectivity for four common EGFR mutants (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del) over the wild-type EGFR. It demonstrates favorable ADME properties and is currently being evaluated in phase-I clinical trials for mutant EGFR-driven NSCLC [].
Relevance: The core structure of PF-06747775 shares the 1-methyl-1H-pyrazol-4-yl subunit with N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide. This shared moiety suggests potential similarities in their binding affinities or interactions with biological targets. Further investigation is required to ascertain the extent of these similarities.
Compound Description: This compound was synthesized and investigated for its inhibitory activity against kinases harboring a cysteine residue in the hinge region, specifically MPS1, MAPKAPK2, and p70S6Kβ/S6K2 []. Its structure was characterized using various spectroscopic techniques, including NMR and HRMS, and confirmed by X-ray crystallography [].
Relevance: Similar to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide, this compound incorporates the 1-methyl-1H-pyrazol-4-yl group within its structure. This common fragment suggests a potential for analogous biological activities or interactions, although further studies are needed to validate these assumptions.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds, incorporating variations of 1H-pyrazole or triazole rings, were synthesized as potential tubulin polymerization inhibitors for anticancer therapy. Some of these compounds exhibited significant antiproliferative activities against various cancer cell lines [].
Compound Description: MK-8033 is a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. It exhibits preferential binding to the activated conformation of c-Met. It has demonstrated efficacy in inhibiting tumor growth in a c-Met amplified subcutaneous tumor xenograft model and is under investigation as a potential cancer treatment [].
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor designed by combining structural elements from different chemotypes. It displays significant effects in rodent models of schizophrenia without inducing undesirable central nervous system side effects. The compound shows a potent GlyT1 inhibitory activity (IC50 = 1.8 nM) and favorable pharmacokinetic properties, including good plasma exposure and brain penetration in rats [].
Relevance: Both this compound and N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide belong to the aryl-pyrazole class of compounds. This structural similarity may suggest some shared physicochemical properties or potential for similar biological activities, although this requires further investigation.
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to address the cutaneous toxicity associated with previous Akt inhibitors. It exhibits a 24-fold selectivity for Akt1 over Akt2 and demonstrates low activity in inducing keratinocyte apoptosis. Hu7691 exhibits promising kinase selectivity, excellent anticancer cell proliferation potencies, and favorable pharmacokinetic properties [].
Compound Description: APD791 is a potent and selective 5-HT2A receptor inverse agonist with potential for treating arterial thrombosis [, ]. It displays high affinity for the 5-HT2A receptor, effectively inhibiting serotonin-amplified platelet aggregation with minimal activity towards 5-HT2B and 5-HT2C receptors []. APD791 exhibits good oral bioavailability and a favorable safety profile in preclinical studies [, ].
Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. The compound demonstrates good preclinical pharmacokinetics and enhanced antitumor activity when combined with the approved EGFR inhibitor, osimertinib, in a preclinical NSCLC xenograft model [].
Relevance: The core structure of AZD4205 contains the 3-methoxy-1-methyl-pyrazol-4-yl subunit, which is structurally related to the 1-methyl-1H-pyrazol-4-yl group present in N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide. This structural similarity suggests the possibility of analogous interactions with biological targets, although further investigation is needed to confirm these potential relationships.
Compound Description: Acrizanib is a potent VEGFR-2 inhibitor designed for topical ocular delivery for treating neovascular age-related macular degeneration []. It displays potent efficacy in rodent choroidal neovascularization (CNV) models and demonstrates limited systemic exposure after topical ocular administration [].
Relevance: Acrizanib contains the 1-methyl-1H-pyrazol-yl group, which is also present in N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide. This shared structural element suggests the potential for similar binding properties or interactions with certain targets. Further research is needed to investigate and confirm these potential similarities.
Compound Description: This novel teraryl oxazolidinone compound demonstrated enhanced safety and efficacy as an antimicrobial agent []. It exhibits significant antibacterial activity, especially those with aromatic N-heterocyclic substituents at the pyrazole ring's 4-position []. Notably, this compound exhibits a good safety profile in MTT assays, hERG K(+) channel inhibition tests, and in vivo toxicology experiments. It also shows high oral bioavailability [].
Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist. It displays significant antiplatelet and antithrombotic activities in vivo. Its high potency makes it a promising candidate for potentially differentiating itself from other antiplatelet agents [].
Relevance: This compound and N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide share the 1-methyl-1H-pyrazol-yl moiety within their structures. This structural similarity suggests the possibility of common binding sites or similar mechanisms of action, although this requires further investigation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.